molecular formula C15H24N2O B14664092 1-Phenyl-3-(2-propylpentyl)urea CAS No. 40755-39-3

1-Phenyl-3-(2-propylpentyl)urea

Katalognummer: B14664092
CAS-Nummer: 40755-39-3
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: MABXFDLYRFETMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-(2-propylpentyl)urea is an organic compound belonging to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(2-propylpentyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of aniline with an appropriate isocyanate under controlled conditions. The reaction typically proceeds in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods: Industrial production of this compound often involves the use of phosgene or its safer alternatives like triphosgene. The reaction of aniline with triphosgene in the presence of a base such as triethylamine yields the desired urea derivative. This method is preferred for its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-3-(2-propylpentyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted urea derivatives, amines, and various oxidized forms of the original compound.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-(2-propylpentyl)urea has found applications in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(2-propylpentyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with protein kinases or other signaling molecules, modulating cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Phenyl-3-(2-propylpentyl)urea stands out due to its specific structural features, which confer unique reactivity and potential applications. Its branched alkyl chain and phenyl group make it a versatile compound for various chemical transformations and research applications.

Eigenschaften

CAS-Nummer

40755-39-3

Molekularformel

C15H24N2O

Molekulargewicht

248.36 g/mol

IUPAC-Name

1-phenyl-3-(2-propylpentyl)urea

InChI

InChI=1S/C15H24N2O/c1-3-8-13(9-4-2)12-16-15(18)17-14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3,(H2,16,17,18)

InChI-Schlüssel

MABXFDLYRFETMK-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)CNC(=O)NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.